Ethyl 3-methyl-2-oxobutyrate
Overview
Description
Ethyl 3-methyl-2-oxobutyrate, also known as Ethyl dimethylpyruvate or Ketovaline ethyl ester, is an organic compound with the molecular formula (CH3)2CHCOCOOCH2CH3 . It has a molecular weight of 144.17 .
Synthesis Analysis
This compound reacts with a variety of allyl halides in the presence of indium to afford hydroxy unsaturated carbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound was investigated using solution FTIR in combination with ab initio calculations .Chemical Reactions Analysis
This compound reacts with a variety of allyl halides in the presence of indium to afford hydroxy unsaturated carbonyl compounds .Physical And Chemical Properties Analysis
This compound has a refractive index of 1.410 (lit.) . It has a boiling point of 62 °C/11 mmHg (lit.) and a density of 0.989 g/mL at 25 °C (lit.) .Scientific Research Applications
Tautomerization and Solvent Effects
- Ethyl 3-oxobutyrate and its derivatives exhibit tautomerization, which depends on solvent polarity and hydrogen-bond donor acidity (増田, 南川, & 田中, 1997).
Interaction with Biological Enzymes
- Certain decomposition products of 2-oxobutyric acid, related to ethyl 3-methyl-2-oxobutyrate, influence lactate dehydrogenase activity. This indicates potential biochemical and pharmacological applications (Wilkinson, Jenkins, & Tuey, 1968).
Synthesis of Novel Compounds
- Ethyl 2-cyano-3-oxobutyrate, a related compound, is used in the synthesis of cyclic amidines and quinolines, demonstrating its utility in creating diverse organic compounds (Grout, Hynam, & Partridge, 1969).
- This compound derivatives have been utilized in synthesizing anti-HIV agents, indicating its importance in medicinal chemistry (Danel et al., 1996).
Applications in Organic Chemistry
- It is used in the synthesis of oximes and derived penicillins, showcasing its role in antibiotic development (Stachulski, 1991).
- The compound serves as a precursor in synthesizing pyrazole derivatives, which are important in various chemical studies (Naveen et al., 2021).
Stereochemistry and Enantioselective Synthesis
- Research has shown its applications in stereoselective synthesis, which is crucial for producing enantiomerically pure compounds, a key aspect in drug development and organic chemistry (Morizawa, Yasuda, & Keiichi, 1986).
Biochemical Applications
- This compound is involved in biosynthetic pathways, as evidenced by studies involving film sherry production, revealing its significance in food chemistry and microbiology (Fagan, Kepner, & Webb, 1981).
- It is also used in the study of bioreduction processes by microorganisms like Saccharomyces cerevisiae, providing insights into microbial metabolism and biocatalysis (Perles, Moran, & Volpe, 2008).
Safety and Hazards
Ethyl 3-methyl-2-oxobutyrate is classified as a flammable liquid and vapor . It is advised to keep it away from heat, hot surfaces, sparks, open flames, and other ignition sources . In case of skin contact, it is recommended to take off immediately all contaminated clothing and rinse skin with water .
Biochemical Analysis
Biochemical Properties
Ethyl 3-methyl-2-oxobutyrate plays a significant role in biochemical reactions, particularly in the synthesis of hydroxy unsaturated carbonyl compounds. It reacts with allyl halides in the presence of indium to produce these compounds . The conformational behavior of this compound has been studied using solution Fourier-transform infrared spectroscopy (FTIR) combined with ab initio calculations . This compound interacts with various enzymes and proteins, facilitating the formation of complex molecules essential for biochemical processes.
Cellular Effects
This compound influences cellular processes by interacting with cell signaling pathways and gene expression. It has been observed to affect cellular metabolism, potentially altering the production of key metabolites. The compound’s interaction with cellular components can lead to changes in cell function, impacting processes such as cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to modify gene expression is linked to its interaction with transcription factors and other regulatory proteins . These molecular mechanisms are crucial for understanding the compound’s role in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental designs. Long-term studies have shown that this compound can have sustained effects on cellular function, with potential implications for in vitro and in vivo research . Understanding these temporal effects is essential for accurately interpreting experimental results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting metabolic activity and enhancing cellular function. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Identifying the optimal dosage is critical for maximizing the compound’s therapeutic potential while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. The compound’s role in these pathways can influence metabolic flux and the levels of various metabolites . Understanding these interactions is important for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution of this compound can affect its activity and function, influencing its overall biochemical effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for the compound’s activity, as it determines the specific biochemical pathways and processes it can affect . Understanding the subcellular distribution of this compound is essential for comprehending its role in cellular function.
properties
IUPAC Name |
ethyl 3-methyl-2-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-4-10-7(9)6(8)5(2)3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTYYUQUWFEUCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174050 | |
Record name | Ethyl 3-methyl-2-oxobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20201-24-5 | |
Record name | Ethyl 3-methyl-2-oxobutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20201-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-methyl-2-oxobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020201245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-methyl-2-oxobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-methyl-2-oxobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.610 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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